molecular formula C22H26N2O4S B2926423 N-(4-acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide CAS No. 392323-41-0

N-(4-acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide

Cat. No. B2926423
CAS RN: 392323-41-0
M. Wt: 414.52
InChI Key: PGMLRMSDHDHYOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide, also known as ADX-10059, is a small molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor. This molecule has been extensively studied for its potential therapeutic applications in various diseases such as migraine, osteoarthritis, and pain management.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds related to N-(4-acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide have been synthesized and biologically evaluated, showing potential in various therapeutic applications. For instance, the synthesis and biological evaluation of novel benzenesulfonamide derivatives have been explored, highlighting the chemical reactivity and potential in vitro antitumor activity against specific cell lines. Such studies offer insights into the design and development of new drugs with enhanced efficacy and targeted action (Fahim & Shalaby, 2019).

Molecular Docking and DFT Calculations

Research involving molecular docking and Density Functional Theory (DFT) calculations has been conducted to understand the interaction mechanisms of similar compounds with biological targets. These studies contribute to the rational design of new molecules with desired biological activities by predicting how these compounds might interact with enzymes or receptors at the molecular level, guiding the synthesis of more effective therapeutic agents (Fahim & Shalaby, 2019).

Anticonvulsant Activity

Some derivatives have demonstrated potent anticonvulsant activity in animal models, indicating potential applications in the treatment of epilepsy and related disorders. The study of these compounds' pharmacokinetic properties, such as metabolic stability and brain penetration, is crucial for developing new anticonvulsant medications (Robertson et al., 1987).

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) is a target for treating neurodegenerative diseases like Alzheimer's. Some piperidine derivatives related to N-(4-acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide have shown significant anti-AChE activity, suggesting their potential use in developing new treatments for cognitive disorders (Sugimoto et al., 1990).

Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrases has therapeutic applications in conditions like glaucoma, epilepsy, and altitude sickness. Some acridine-acetazolamide conjugates, structurally related to N-(4-acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide, have been investigated for their inhibitory effects on human carbonic anhydrase isoforms, highlighting the diverse potential of sulfonamide derivatives in medical research (Ulus et al., 2016).

properties

IUPAC Name

N-(4-acetylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-15-12-16(2)14-24(13-15)29(27,28)21-10-6-19(7-11-21)22(26)23-20-8-4-18(5-9-20)17(3)25/h4-11,15-16H,12-14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMLRMSDHDHYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.